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Compound of Interest

Compound Name: Frakefamide TFA

Cat. No.: B8117600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of Frakefamide
TFA, a peripherally active µ-opioid receptor agonist, with two other peripherally restricted opioid

peptides: Asimadoline and Eluxadoline. The objective is to present available experimental data

to aid in the evaluation of these compounds for research and drug development purposes.

Overview of Compounds
Frakefamide TFA is a potent, peripherally selective µ-opioid receptor agonist designed to elicit

analgesic effects without crossing the blood-brain barrier, thereby minimizing central nervous

system (CNS) side effects.[1]

Asimadoline is a selective κ-opioid receptor agonist that also acts peripherally.[2] It has been

investigated for the treatment of pain associated with irritable bowel syndrome (IBS).

Eluxadoline is a mixed µ-opioid receptor agonist, δ-opioid receptor antagonist, and κ-opioid

receptor agonist that acts locally in the gut to treat symptoms of diarrhea-predominant IBS

(IBS-D).
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The following table summarizes the available pharmacokinetic parameters for Frakefamide
TFA, Asimadoline, and Eluxadoline. It is important to note that comprehensive human

pharmacokinetic data for Frakefamide TFA is not readily available in the public domain.

Parameter Frakefamide TFA Asimadoline Eluxadoline

Mechanism of Action

Peripherally active µ-

opioid receptor

agonist[1]

Peripherally active κ-

opioid receptor

agonist[2]

Mixed µ- and κ-opioid

receptor agonist, and

δ-opioid receptor

antagonist[3]

Route of

Administration

Intravenous infusion

(in human studies)
Oral Oral

Tmax (Time to Peak

Plasma

Concentration)

Data not available 0.5 - 2 hours[2] 2.5 hours[4]

Half-life (t½) Data not available

5.5 hours (single

dose), 15-20 hours

(repeated dose)[2]

3.7 - 6 hours

Bioavailability
Data not available for

oral administration

Low due to significant

first-pass metabolism

(Animal data: 6-20%)

~1% (oral)

Protein Binding Data not available 95-97% (in animals)[2] 81%[3]

Excretion Data not available Primarily fecal
82.2% in feces, <1%

in urine[3]

Experimental Protocols
Detailed methodologies for the cited pharmacokinetic studies are crucial for the interpretation

of the data.

Frakefamide TFA Human Study (Pharmacodynamic
Focus)
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A study in healthy male subjects investigated the effects of Frakefamide TFA on resting

ventilation compared to morphine. While this study's primary focus was not pharmacokinetics, it

provides some methodological details:

Study Design: Double-blind, randomized, double-dummy, four-way crossover study.

Subjects: 12 healthy male volunteers.

Dosing: 1.22 mg/kg of Frakefamide TFA was administered via intravenous infusion over 6

hours.

Sample Collection: Blood samples were collected to analyze plasma concentrations of

Frakefamide.

Analytical Method: The specific analytical method for determining Frakefamide concentration

was not detailed in the abstract.

Asimadoline Human Pharmacokinetic Study
Human pharmacokinetic parameters for Asimadoline were determined in studies with healthy

volunteers and IBS patients.

Study Design: Placebo-controlled, randomized, double-blind crossover design.

Subjects: Healthy volunteers and patients with IBS.

Dosing: Single oral doses of 1, 5, and 10 mg of asimadoline.

Sample Collection: Blood samples were obtained hourly. Urine was also collected.

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) was used to measure

plasma concentrations of asimadoline.[5]

Eluxadoline Human Pharmacokinetic Study
The pharmacokinetic profile of Eluxadoline has been characterized in Phase 1 studies involving

healthy participants and individuals with renal impairment.
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Study Design: Phase 1, open-label, parallel-group study.

Subjects: Healthy participants and participants with renal impairment.

Dosing: A single oral dose of 100 mg of Eluxadoline.

Sample Collection: Plasma and urine samples were collected to assess pharmacokinetic

parameters and plasma protein binding.

Analytical Method: While not specified in the abstract, liquid chromatography-tandem mass

spectrometry (LC-MS/MS) is a standard method for such analyses.

Signaling Pathways and Experimental Workflows
General µ-Opioid Receptor Signaling Pathway
Frakefamide TFA, as a µ-opioid receptor agonist, is expected to initiate a signaling cascade

typical for this receptor class. The binding of an agonist to the µ-opioid receptor, a G-protein

coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cAMP levels. It also modulates ion channel activity, leading to neuronal

hyperpolarization and reduced neuronal excitability.
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Figure 1: Simplified µ-opioid receptor signaling pathway.
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Experimental Workflow for Peptide Pharmacokinetic
Analysis
The determination of pharmacokinetic parameters for peptide-based drugs typically follows a

standardized workflow involving animal studies, sample collection, bioanalysis, and data

modeling.

Peptide Administration
(e.g., IV, Oral)

Serial Blood Sampling
(Defined Time Points)
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Figure 2: General experimental workflow for in vivo pharmacokinetic studies.
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Frakefamide TFA, Asimadoline, and Eluxadoline represent a class of peripherally acting opioid

agonists with potential therapeutic applications for conditions such as pain and IBS. While

pharmacokinetic data for Asimadoline and Eluxadoline are available from clinical studies, a

comprehensive pharmacokinetic profile for Frakefamide TFA in humans is not yet publicly

detailed. The available information suggests that all three compounds are designed to limit

CNS penetration, a desirable feature for reducing centrally mediated side effects. Further

studies are required to fully elucidate the pharmacokinetic properties of Frakefamide TFA and

to enable a more direct and quantitative comparison with other peripherally acting opioid

peptides.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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